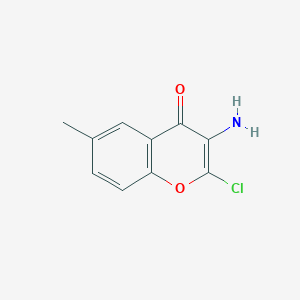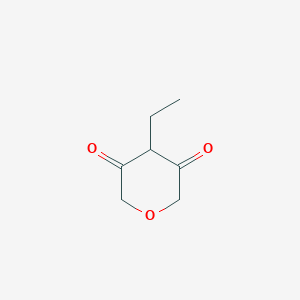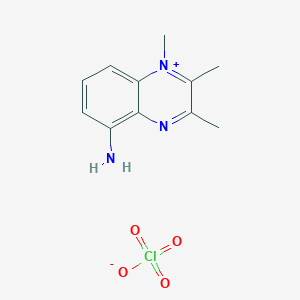![molecular formula C23H22N2O B14592091 N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide CAS No. 61253-41-6](/img/structure/B14592091.png)
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9H-carbazole with benzyl bromide to form 9-benzyl-9H-carbazole, which is then reacted with 2-bromoethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, electropolymerization techniques can be employed to produce polycarbazole derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Applications De Recherche Scientifique
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its aromatic structure can facilitate interactions with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar optoelectronic properties.
9-ethyl-9H-carbazole: A simpler carbazole derivative used in similar applications.
Uniqueness
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl and acetamide groups enhance its solubility, reactivity, and potential biological activities compared to other carbazole derivatives .
Propriétés
Numéro CAS |
61253-41-6 |
|---|---|
Formule moléculaire |
C23H22N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-[2-(9-benzylcarbazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17(26)24-14-13-18-11-12-21-20-9-5-6-10-22(20)25(23(21)15-18)16-19-7-3-2-4-8-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Clé InChI |
RVOXZPJHWGDXLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC2=C(C=C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



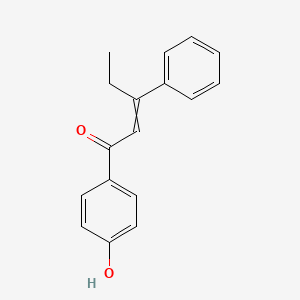
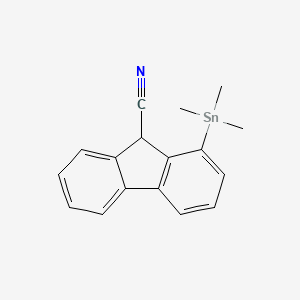
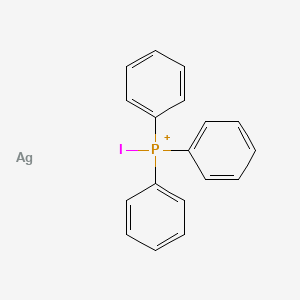

![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
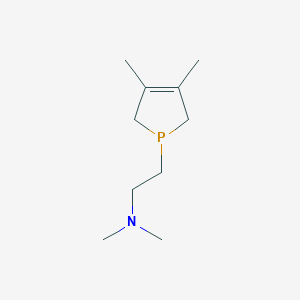
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

methanone](/img/structure/B14592069.png)
